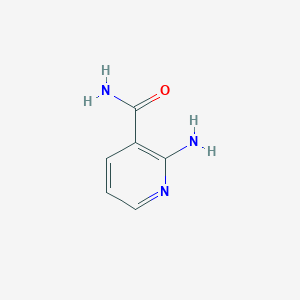

2-Aminopyridine-3-carboxamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPCDVLWYUXWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157298 | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-86-1, 13438-65-8 | |

| Record name | 3-Pyridinecarboxamide, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contemporary Significance in Heterocyclic Compound Investigations

The study of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry, and 2-aminopyridine-3-carboxamide plays a pivotal role in this field. Its structure serves as a versatile scaffold for the construction of more elaborate heterocyclic systems through various chemical transformations.

Researchers have extensively utilized this compound as a precursor for synthesizing a variety of fused heterocyclic compounds. nih.gov These reactions often leverage the reactivity of the amino and carboxamide functionalities to build new rings onto the pyridine (B92270) core. The resulting complex molecules are then investigated for their potential applications in diverse areas.

One of the key areas of investigation is the development of novel synthetic methodologies. Scientists are continuously exploring more efficient and environmentally friendly ways to synthesize derivatives of this compound. nih.gov This includes the development of one-pot, multi-component reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov

Interdisciplinary Research Landscape Involving 2 Aminopyridine 3 Carboxamide

Strategies for this compound Scaffold Construction

The formation of the this compound core can be achieved through various synthetic routes, including modern multicomponent reactions and classical cyclization strategies. These methods offer access to the scaffold from simple, readily available starting materials.

Multicomponent Reaction Approaches for Pyridine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like 2-aminopyridine derivatives. tandfonline.commdpi.com A common and powerful approach involves the one-pot, four-component condensation of an aldehyde, a ketone, malononitrile (B47326), and an amine source like ammonium (B1175870) acetate (B1210297). tandfonline.commdpi.comscispace.comresearchgate.net This method provides direct access to highly substituted 2-amino-3-cyanopyridines, which are immediate precursors to 2-aminopyridine-3-carboxamides via hydrolysis of the nitrile group.

The reaction mechanism typically begins with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. mdpi.com Concurrently, the ketone and ammonium acetate can form an enamine or imine species. mdpi.com A subsequent Michael addition between these intermediates, followed by cyclization and aromatization, yields the final 2-amino-3-cyanopyridine (B104079) product. mdpi.com Various catalysts, including fructose, maltose, copper(II) acetate, and nanostructured diphosphates, have been employed to promote this transformation under relatively mild and often solvent-free conditions, highlighting the method's efficiency and environmental friendliness. tandfonline.commdpi.comscispace.com

A titanium-catalyzed one-pot procedure also provides access to 2-amino-3-cyanopyridines from the coupling of alkynes, primary amines, isonitriles, and malononitrile, demonstrating significant regiochemical control over the substitution pattern. bohrium.com Another MCR approach utilizes enaminones as key precursors, which react with malononitrile and a primary amine under solvent-free conditions to afford the desired 2-aminopyridine scaffold. nih.gov

Table 1: Examples of Four-Component Reactions for 2-Amino-3-cyanopyridine Synthesis Data sourced from multiple studies to illustrate typical reaction components and conditions.

| Aldehyde | Ketone/Active Methylene | Amine Source | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | Ammonium Acetate | Na₂CaP₂O₇ | Solvent-free, 80 °C | 92 | mdpi.com |

| 4-Methoxybenzaldehyde | Cyclohexanone | Aniline (B41778) | Fructose | Ethanol, RT | 89 | tandfonline.com |

| 4-Chlorobenzaldehyde | Acetophenone | Ammonium Acetate | Cu(OAc)₂ | Ethanol, Reflux | High | scispace.com |

| Various Aromatic Aldehydes | Malononitrile, N-Alkyl-2-cyanoacetamides | K₂CO₃ | Microwave Irradiation | Ethanol, Reflux | 70-90 | mdpi.com |

Cyclization and Condensation Pathways for Related Pyridine Structures

Beyond multicomponent reactions, classical cyclization and condensation strategies remain fundamental for constructing the pyridine ring. The Guareschi-Thorpe reaction, first reported in 1896, is a cornerstone method for synthesizing substituted pyridines. rsc.orgwikipedia.orgquimicaorganica.orgdrugfuture.com In a relevant variation, cyanoacetamide (a close analog of the target amide) or its derivatives can condense with 1,3-dicarbonyl compounds in the presence of an ammonia (B1221849) source, such as ammonium carbonate, to yield 2-pyridone structures. rsc.orgrsc.org These can then be converted to the corresponding 2-aminopyridine derivatives. The reaction proceeds via initial condensation, cyclization, and subsequent dehydration/aromatization. wikipedia.org Modern iterations of this reaction have been developed using environmentally benign conditions, such as aqueous buffer systems. rsc.orgrsc.org

Tandem reactions also provide an efficient route. For instance, a three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation leads to highly functionalized pyridines. mdpi.com Another approach involves the cyclization of enaminones, which can be synthesized from DMFDMA (N,N-dimethylformamide dimethyl acetal) and ketones. nih.gov These enaminones then react with malononitrile and a primary amine in a one-pot process to form the 2-aminopyridine ring system. nih.gov

Bioisosteric Replacement Strategies in this compound Scaffold Design

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound by substituting one functional group or substructure with another that has similar properties. drughunter.comtcichemicals.com For the this compound scaffold, several bioisosteric modifications can be envisaged.

The amide or carboxylic acid group is frequently replaced to improve metabolic stability or cell permeability. drughunter.comnih.gov Common bioisosteres for the carboxamide moiety include five-membered heterocyclic rings like 1,2,4-oxadiazoles, tetrazoles, or imidazoles. drughunter.com N-acylsulfonamides are also recognized as effective, ionized bioisosteres for carboxylic acids, often retaining a similar pKa. nih.govrsc.org

The pyridine ring itself can be the subject of bioisosteric replacement. A notable strategy is the "scaffold-hopping" conversion of pyridines into benzonitriles. thieme-connect.comresearchgate.netthieme-connect.com This is particularly relevant for 4-substituted pyridines, which can be replaced by 2-substituted benzonitriles, where the nitrile group mimics the hydrogen-bonding acceptor ability of the pyridine nitrogen. researchgate.net While less direct for the 2-aminopyridine scaffold, the principles of ring transformation are applicable in lead optimization. In some contexts, a 2-difluoromethylpyridine group has been successfully used as a bioisostere for a pyridine-N-oxide. rsc.org However, it is important to note that the success of replacing a benzene (B151609) ring with a pyridine, or vice versa, is highly context-dependent and does not always result in retained or improved biological activity. ebi.ac.uk

Derivatization and Analogue Synthesis of this compound

Once the core scaffold is constructed, further derivatization of the exocyclic amine and amide groups, as well as functionalization of the pyridine ring, allows for the exploration of chemical space and the fine-tuning of molecular properties.

N-Substitution Reactions on the Amide and Amine Moieties

The 2-amino group and the amide nitrogen of the scaffold are key handles for derivatization. N-alkylation of the 2-amino group can be achieved through various methods. A metal-free approach utilizes 1,2-diketones in the presence of BF₃·OEt₂ as a catalyst, proceeding through a decarboxylative pathway to yield N-alkylated 2-aminopyridines. nih.govacs.org Another powerful method is the hydrogen autotransfer (or borrowing hydrogen) reaction, where alcohols serve as alkylating agents in the presence of a metal catalyst, such as a Nickel(II)-pincer complex, offering a green and efficient route to secondary amines. acs.org The Buchwald-Hartwig amination provides a general route for N-arylation, though it is more commonly used to form the C-N bond with the ring itself. researchgate.net

The amide moiety can also be modified. For instance, tandem reactions involving a Hofmann rearrangement of aryl or pyridyl carboxamides with PhI(OAc)₂ can generate reactive isocyanate intermediates in situ. rsc.orgrsc.org These intermediates can then be trapped by 2-aminopyridines to form unsymmetrical N,N'-bipyridylureas, effectively creating a new linkage from the amide nitrogen. rsc.orgrsc.org

Strategic Modifications at Pyridine Ring Positions for Functionalization

Modifying the pyridine ring at positions 4, 5, and 6 is crucial for tuning the electronic and steric properties of the molecule. Electrophilic aromatic substitution on the 2-aminopyridine ring is highly regioselective. Due to the activating, ortho-, para-directing nature of the amino group and the deactivating effect of the ring nitrogen, electrophiles are strongly directed to the 3- and 5-positions. sapub.orgwikipedia.orgresearchgate.netuoanbar.edu.iq Nitration, for example, predominantly yields the 5-nitro derivative. sapub.orgresearchgate.net Halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) also occurs selectively, providing key intermediates for further modification. researchgate.netgoogle.com For instance, halogenation of 2-aminopyridines can provide 3-halo or 5-halo derivatives, which are versatile handles for cross-coupling reactions. researchgate.netnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing pre-halogenated pyridine rings. rsc.org Palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, can be used to introduce aryl, alkynyl, or amino substituents at specific positions where a halogen atom has been installed. nih.govacs.org For example, Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines with various primary and secondary amines has been demonstrated using specialized phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.govacs.org Direct C-H functionalization, guided by the 2-amino group, is also an increasingly important strategy, allowing for the introduction of new substituents without the need for pre-functionalization. rsc.orgrsc.org

Table 2: Selected Functionalization Reactions for the 2-Aminopyridine Ring A summary of common transformations and typical reagents.

| Reaction Type | Position(s) | Reagents/Catalyst | Product Type | Reference |

| Nitration | 5 | HNO₃ / H₂SO₄ | 5-Nitro-2-aminopyridine | sapub.orgresearchgate.net |

| Halogenation | 3, 5 | NCS, NBS | 3- or 5-Halo-2-aminopyridine | researchgate.netnih.gov |

| C-N Cross-Coupling | 3 | Amine, Pd-precatalyst (e.g., RuPhos), LiHMDS | N³-Substituted 2,3-diaminopyridine | nih.govacs.org |

| C-H Alkylation | Ortho to N-aryl | Diazo compound, Rh(III) catalyst | C-H Alkylated product | rsc.org |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Core (e.g., Imidazo[1,2-a]pyridines)

The this compound scaffold is a pivotal starting material for the construction of various fused heterocyclic systems due to its inherent reactivity. The presence of the amino group, the pyridine ring nitrogen, and the carboxamide functionality offers multiple sites for cyclization reactions, leading to diverse and medicinally significant molecular architectures. Key examples include the synthesis of imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

The imidazo[1,2-a]pyridine (B132010) core is a prominent heterocyclic motif found in numerous therapeutic agents. The synthesis of imidazo[1,2-a]pyridine-3-carboxamides can be achieved through a multi-step sequence starting from appropriately substituted 2-aminopyridines.

One established method involves the reaction of a 2-aminopyridine with an α-haloketone, a classic approach known as the Tschitschibabin reaction. bio-conferences.org For the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, a variation of this strategy is employed. The process begins with the reaction of a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate to form an intermediate, which is then saponified. The resulting imidazo[1,2-a]pyridine-3-carboxylic acid is subsequently coupled with an amine to yield the final carboxamide product. nih.gov

Detailed research has demonstrated the synthesis of a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with potent activity against Mycobacterium tuberculosis. nih.gov In these syntheses, various substituted 2-aminopyridines were reacted with ethyl 2-chloroacetoacetate in refluxing dimethoxyethane (DME). The intermediate esters were then hydrolyzed using lithium hydroxide (B78521) (LiOH), followed by an acidic workup to give the corresponding carboxylic acids. Finally, these acids were coupled with different amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) to produce a library of imidazo[1,2-a]pyridine-3-carboxamides. nih.gov This synthetic route has proven effective for creating compounds that are being investigated as potential clinical candidates against multidrug-resistant tuberculosis. bio-conferences.org

Table 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Analogues

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Cyclization | Substituted 2-aminopyridine, Ethyl 2-chloroacetoacetate | DME, reflux, 48 h | Imidazo[1,2-a]pyridine-3-carboxylate intermediate | nih.gov |

| 2. Saponification | Imidazo[1,2-a]pyridine-3-carboxylate intermediate | (1) LiOH, EtOH (2) HCl | Imidazo[1,2-a]pyridine-3-carboxylic acid | nih.gov |

| 3. Amide Coupling | Imidazo[1,2-a]pyridine-3-carboxylic acid, Amine (R3) | EDC, DMAP, CH3CN, 16 h | Imidazo[1,2-a]pyridine-3-carboxamide | nih.gov |

Synthesis of Pyrido[2,3-d]pyrimidines

The 2-aminopyridine scaffold is also fundamental to the synthesis of other fused systems like pyrido[2,3-d]pyrimidines, which are of significant interest for their biological activities. nih.gov These syntheses often proceed through a carboxamide intermediate derived from a 2-aminonicotinonitrile precursor.

For instance, a 2-aminopyridine derivative can be reacted with ethyl acetoacetate (B1235776) via fusion to afford a carboxamide intermediate in excellent yield. nih.govresearchgate.net Subsequent intramolecular cyclization of this intermediate, often promoted by acid, leads to the formation of the pyrido[2,3-d]pyrimidin-4-one ring system. Spectroscopic analysis confirms the cyclization through the disappearance of the amino group signals. nih.gov

Another approach involves the thermal cyclocondensation of the 2-aminopyridine derivative with reagents like acetic anhydride (B1165640) or formic acid, which directly yields the corresponding pyrido[2,3-d]pyrimidin-4-one derivatives. nih.govresearchgate.net These solvent-free thermal reactions are efficient methods for constructing the fused heterocyclic core. The involvement of the amino group in the cyclization is a key step in the formation of these structures. nih.gov

Table 2: Synthesis of Fused Pyrido[2,3-d]pyrimidine Systems

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 2-Amino-4-methyl-6-phenylnicotinonitrile | Ethyl acetoacetate, fusion, 1 h | N-(3-Cyano-4-methyl-6-phenylpyridin-2-yl)-3-oxobutanamide | nih.govresearchgate.net |

| N-(3-Cyano-4-methyl-6-phenylpyridin-2-yl)-3-oxobutanamide | Ethanol, HCl, reflux | 5-Methyl-7-phenyl-2-propanone-3H-pyrido-[2,3-d]-pyrimidin-4-one | nih.govresearchgate.net |

| 2-Amino-4-methyl-6-phenylnicotinonitrile | Acetic anhydride, thermal | 2,5-Dimethyl-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Amino-4-methyl-6-phenylnicotinonitrile | Formic acid, thermal | 5-Methyl-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 Aminopyridine 3 Carboxamide Derivatives

Exploration of Molecular Determinants for Biological Efficacy

The biological activity of 2-aminopyridine-3-carboxamide derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Through systematic medicinal chemistry efforts, researchers have elucidated key molecular determinants that govern their efficacy as enzyme inhibitors.

Substituent Effects on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of this compound derivatives are highly sensitive to the chemical nature of the substituents at different positions of the pyridine (B92270) ring.

In the context of c-Met kinase inhibitors, a series of this compound derivatives were synthesized and evaluated. nih.gov The exploration of SAR at various positions of the scaffold was a key focus. For instance, the introduction of a methylsulfonyl group was found to be important for JNK1 inhibitory activity but did not significantly affect Mps1 inhibitory activity in a related aminopyridine series. nih.gov This highlights the nuanced effects of substituents on selectivity.

Furthermore, studies on 3,5-diaryl-2-aminopyridine derivatives as ALK2 inhibitors revealed that replacing a 3-phenol with a bioisosteric methylsulfonamide improved BMP6 inhibition but decreased selectivity. acs.org The most significant increase in potency was observed when the 3-phenol was replaced with a 3- or 4-phenylpiperazine, likely due to increased polarity and improved solubility. acs.org This modification resulted in a 70–100-fold increase in BMP6 inhibition. acs.org

The substitution pattern on the 2-aminopyridine (B139424) core also plays a critical role in determining selectivity. For example, in the development of ALK2 inhibitors, the introduction of a chlorine or methyl group at a specific position led to a significant increase in selectivity for BMP over TGF-β signaling, with both demonstrating over 150-fold selectivity. acs.org Specifically, a 2-methylpyridine (B31789) derivative showed potent and relatively selective inhibition of ALK2. acs.org

The following table summarizes the effects of various substituents on the inhibitory activity of 2-aminopyridine derivatives against different kinases:

| Kinase Target | Scaffold | Substituent Modification | Effect on Potency | Effect on Selectivity | Reference |

| c-Met | This compound | Varied substituents | Identification of potent inhibitors | - | nih.gov |

| JNK1/Mps1 | Aminopyridine | Methylsulfonyl group | Important for JNK1 activity, no effect on Mps1 | Differentiates between JNK1 and Mps1 | nih.gov |

| ALK2 | 3,5-Diaryl-2-aminopyridine | 3-Phenylpiperazine replacing 3-phenol | 70-100-fold increase in BMP6 inhibition | Modest improvement | acs.org |

| ALK2 | 3,5-Diaryl-2-aminopyridine | Chlorine or methyl group | Decreased potency relative to parent | >150-fold selectivity for BMP over TGF-β | acs.org |

Positional Isomerism and Pharmacophore Optimization Studies

The spatial arrangement of functional groups, or positional isomerism, is a critical factor in the optimization of the pharmacophore of this compound derivatives. A pharmacophore represents the essential steric and electronic features necessary for optimal molecular interactions with a biological target. mdpi.com

Pharmacophore modeling is a crucial tool in understanding these relationships. For instance, in the development of Janus kinase (JAK) inhibitors, pharmacophore models for JAK2 and JAK3 were generated. The best model for JAK2 inhibitors was characterized by one hydrogen bond acceptor, one hydrogen bond donor, and two aromatic ring features (ADRR). wjgnet.com In contrast, the optimal model for JAK3 inhibitors included an additional hydrogen bond donor (ADDRR). wjgnet.com This highlights how subtle changes in the pharmacophore can influence selectivity between closely related kinases.

In the context of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds, a comprehensive SAR study was conducted. acs.org This research led to the identification of compounds with significantly improved bioactivity against the replication of the infectious prion isoform. acs.org This success underscores the importance of systematic exploration of the chemical space around the core scaffold to optimize biological activity.

The design of dual CDK/HDAC inhibitors also provides insights into pharmacophore optimization. By merging the 2-aminopyridine fragment of a CDK9 inhibitor with a zinc-binding group (ZBG) characteristic of HDAC inhibitors, a novel dual inhibitor was created. acs.org The 2-aminopyridine moiety was crucial for CDK9 inhibition, while the ZBG conferred HDAC inhibitory activity. acs.org This approach demonstrates the power of pharmacophore merging to create multi-target agents.

Ligand-Target Interaction Analysis and Binding Mode Elucidation

Understanding how this compound derivatives interact with their protein targets at an atomic level is fundamental to rational drug design. Techniques such as X-ray crystallography and computational modeling provide invaluable insights into the binding modes of these inhibitors.

Interactive Binding Models with Protein Kinases (e.g., c-Met)

Molecular modeling studies have been instrumental in elucidating the interactive binding model of this compound derivatives with protein kinases like c-Met. nih.gov These models reveal key hydrogen bonding interactions and hydrophobic contacts that are essential for high-affinity binding.

For example, a study on novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors identified a promising compound and elucidated its interactive binding model with the kinase through molecular modeling. nih.gov Similarly, the binding mode of a dual CDK/HDAC inhibitor was analyzed using molecular docking. The 2-aminopyridine fragment of the inhibitor formed two hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active pocket, a mode similar to that of the known CDK9 inhibitor NVP-2. acs.org

In the case of diaminopyridine-based Mps1 kinase inhibitors, X-ray crystallography revealed an unusual "flipped-peptide" conformation of the kinase hinge region upon inhibitor binding. nih.gov The Cys604 carbonyl group of the hinge region flips to form a hydrogen bond with the aniline (B41778) NH group of the inhibitor. nih.gov This unique binding mode contributes to the high selectivity of these compounds. nih.gov

Computational Approaches to Hinge Region Interactions in Kinase Binding

The hinge region of a protein kinase is a critical anchoring point for many ATP-competitive inhibitors. The 2-aminopyridine scaffold is particularly adept at forming hydrogen bonds with this region.

Computational approaches are widely used to study these interactions. For instance, pharmacophore models for JAK1 inhibitors often include hydrogen bond donor and acceptor features that interact with key residues in the hinge region, such as Glu957 and Leu959. mdpi.com Similarly, a pharmacophore model for JAK2 inhibitors identified a hydrogen bond donor interaction with Leu932 and a hydrogen bond acceptor interaction with Glu930. mdpi.com

In the development of ALK2 inhibitors, modeling studies of 5-quinoline substituted compounds suggested that the binding of the 2-aminopyridine scaffold to the kinase hinge might constrain the quinoline (B57606) moiety to a suboptimal position. acs.org This highlights the importance of considering the entire molecule and its conformational flexibility when analyzing hinge region interactions.

The following table summarizes key hinge region interactions for 2-aminopyridine derivatives with different kinases:

| Kinase | Inhibitor Scaffold | Key Hinge Residue Interaction | Method of Analysis | Reference |

| CDK9 | 2-Aminopyridine | Cys106 (dual hydrogen bonds) | Molecular Docking | acs.org |

| Mps1 | Diaminopyridine | Cys604 (flipped-peptide conformation) | X-ray Crystallography | nih.gov |

| JAK1 | General | Glu957, Leu959 | Pharmacophore Modeling | mdpi.com |

| JAK2 | General | Leu932, Glu930 | Pharmacophore Modeling | mdpi.com |

| ALK2 | 2-Aminopyridine | H284 (backbone carbonyl), T283 | - | acs.org |

Conformational Dynamics in Structure-Activity Relationships

The three-dimensional conformation of a molecule and its ability to adopt a specific bioactive conformation upon binding to a target are crucial for its activity. Conformational dynamics, therefore, play a significant role in the SAR of this compound derivatives.

In a quantitative structure-activity relationship (QSAR) study of aminopyridine carboxamides as JNK-2 inhibitors, the shape flexibility index was found to have a negative contribution to the activity. derpharmachemica.com This suggests that conformational stability, achieved by reducing the number of rotatable bonds and increasing branching or cyclization, would favor better binding and activity. derpharmachemica.com

The identification of 5-(hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine inhibitors of CHK2 and the subsequent exploration of their SAR led to the proposal of an ATP-competitive binding mode, which was confirmed by X-ray crystallography of several analogues bound to the kinase. nih.gov The ability of these molecules to adopt the correct conformation in the ATP-binding pocket is essential for their inhibitory activity.

Computational and Theoretical Chemistry Applications to 2 Aminopyridine 3 Carboxamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of 2-aminopyridine-3-carboxamide. These theoretical methods offer a microscopic view of the molecule's structure and electronic distribution.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms. researchgate.net These studies involve optimizing the molecular geometry to find the lowest energy conformation.

The process yields precise data on geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net By comparing these theoretically calculated values with experimental data from techniques like X-ray crystallography, the accuracy of the computational model can be validated. researchgate.net For molecules like this compound, these calculations are crucial for understanding its structural stability and how it might interact with biological targets.

Table 1: Key Geometric Parameters Determined by DFT Calculations This table is interactive. Click on the headers to sort.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order (single, double, triple). |

| Bond Angle | The angle formed between three atoms across at least two bonds. | Defines the molecule's shape and steric environment. |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and rotational freedom around bonds. |

Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netirjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com This analysis indicates that charge transfer can occur within the molecule, a property often linked to its bioactivity. researchgate.netscirp.org

Table 2: Significance of Frontier Molecular Orbitals This table is interactive. Click on the headers to sort.

| Orbital/Concept | Role in Chemical Reactions | Implication for Stability |

|---|---|---|

| HOMO | Electron Donor | The energy level indicates the propensity to donate electrons. |

| LUMO | Electron Acceptor | The energy level indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Index of Reactivity | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Global Reactive Descriptors and Chemical Hardness Determination

Derived from HOMO and LUMO energy values, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These descriptors are calculated within the framework of DFT and help to characterize the molecule's response to chemical reactions. irjweb.comdergipark.org.tr

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, "soft" molecules are more polarizable and reactive. dergipark.org.tr

Electronegativity (χ): Describes the tendency of a molecule to attract electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons, characterizing it as an electrophile. dergipark.org.tr

These parameters are invaluable for predicting how this compound will behave in different chemical environments.

Table 3: Global Reactivity Descriptors and Their Significance This table is interactive. Click on the headers to sort.

| Descriptor | Formula (using Ionization Potential I and Electron Affinity A) | Chemical Significance |

|---|---|---|

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | A measure of polarizability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons in a covalent bond. |

| Chemical Potential (μ) | μ = -χ | The "escaping tendency" of electrons from a system. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activities. This approach is pivotal in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Development of Predictive Models for Biological Activities (e.g., JNK Inhibition)

Derivatives of this compound have been identified as potent inhibitors of various protein kinases, including c-Jun N-terminal kinase-1 (JNK-1), which is implicated in inflammatory diseases and cancer. nih.govresearchgate.net 3D-QSAR studies have been successfully performed on a series of aminopyridine carboxamides to understand the structural requirements for their inhibitory activity against JNK-1. nih.govresearchgate.net

In one such study, Comparative Molecular Field Analysis (CoMFA) was used to build a predictive model. nih.gov This involved:

Docking Studies: A set of 54 aminopyridine carboxamides were docked into the active site of the JNK-1 enzyme to determine their likely binding conformations. nih.govresearchgate.net

Model Generation: Based on these conformations, a highly predictive CoMFA model was generated.

Statistical Validation: The model demonstrated strong predictive power, with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, indicating a robust correlation between the structural features and biological activity. nih.govresearchgate.net

Such models are crucial for designing new, more potent JNK-1 inhibitors based on the this compound scaffold. nih.gov

Molecular Modeling and Dynamics Simulations

Computational and theoretical chemistry provide powerful tools to investigate the behavior of this compound at an atomic level. These methods offer insights into its interactions with biological macromolecules and its self-assembly properties, guiding further experimental research.

Ligand-Protein Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for predicting the binding affinity and interaction of a ligand, such as a derivative of this compound, with a protein target.

Research on 2-aminopyridine (B139424) derivatives has demonstrated their potential as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, molecular docking studies on a series of novel 2-aminopyridine derivatives as c-Met kinase inhibitors revealed key interactions within the enzyme's active site. These studies suggested that residues such as Tyr1230 and Arg1208 are crucial for binding, with electrostatic and hydrogen bond interactions playing a vital role in the inhibitory activity. Molecular dynamics simulations of the most active compound further elucidated the stability of the ligand-protein complex.

In another study, molecular docking was employed to understand the binding of various aminopyridines, including 2-aminopyridine, to voltage-dependent K+ channels. The results indicated a common binding site within the alpha-subunit of the channel, specifically involving amino acids Thr107 and Ala111. The interaction was found to be driven by the formation of several hydrogen bonds.

Furthermore, docking simulations of cyanopyridone derivatives, which share structural similarities with this compound, against VEGFR-2 and HER-2 enzymes provided insights into their binding modes. These studies calculated the binding free energies and identified key interactions, which were comparable to known inhibitors, thus guiding the optimization of these compounds as potential anti-cancer agents.

Table 1: Molecular Docking and Binding Affinity Data for 2-Aminopyridine Derivatives and Related Compounds

| Compound/Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity/Score |

|---|---|---|---|

| Novel 2-aminopyridine derivatives | c-Met kinase | Tyr1230, Arg1208 | Not explicitly quantified in the provided text |

| 2-aminopyridine, 3-aminopyridine (B143674), 4-aminopyridine (B3432731), 3,4-diaminopyridine | K+ channel (KcsA) | Thr107, Ala111 | Similar binding energy for all compounds |

| Cyanopyridone derivative 5e | HER-2 | Not specified | -290.9 ± 2.8 kJ/mol |

| Cyanopyridone derivative 5e | VEGFR-2 | Not specified | -284.1 ± 2.6 kJ/mol |

| Sorafenib (reference) | VEGFR-2 | Not specified | -313.2 ± 3.5 kJ/mol |

| TAK-285 (reference) | HER-2 | Not specified | -293.8 ± 2.2 kJ/mol |

Supramolecular Structure Simulation and Intermolecular Connectivity Analysis

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules. Computational simulations in this area are pivotal for understanding how molecules like this compound self-assemble and interact with each other to form larger, ordered structures. These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces.

Density Functional Theory (DFT) calculations have been used to simulate the supramolecular structure of co-amorphous systems involving 2-aminopyridine. For example, in a study of a valsartan (B143634)/2-aminopyridine system, DFT was used to identify the most probable supramolecular structure by comparing simulated and experimental infrared spectra. This approach helped in determining the intermolecular connectivity, revealing significant hydrogen bonding between the carboxylic acid group of valsartan and the amino and N-H groups of 2-aminopyridine.

The analysis of the Cambridge Structural Database has shown that the 2-aminopyridine-carboxylic acid supramolecular heterosynthon is a robust and frequently occurring motif. This indicates a strong and predictable hydrogen-bonding interaction between the 2-aminopyridine moiety and a carboxylic acid group, which is a key aspect of the intermolecular connectivity of this compound when co-crystallized with carboxylic acids.

The crystal structure of related compounds, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, has also been investigated to understand their supramolecular features. These studies reveal how intermolecular interactions, including hydrogen bonds and π–π stacking, dictate the crystal packing.

Table 2: Intermolecular Interactions and Supramolecular Synthons

| Interacting Molecules | Type of Interaction | Supramolecular Synthon |

|---|---|---|

| Valsartan and 2-aminopyridine | Hydrogen bonding | Heterosynthon |

| 2-aminopyridine and Carboxylic Acids | Hydrogen bonding | 2-aminopyridine-carboxylic acid heterosynthon |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamides | π–π interactions, C=O⋯π contacts | Homosynthon |

Monte Carlo Simulation Studies in Adsorption Mechanisms

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, they are particularly useful for studying the adsorption of molecules onto surfaces. While specific Monte Carlo simulation studies on the adsorption of this compound were not found, research on related pyridine derivatives provides valuable insights into the potential applications of this methodology.

Monte Carlo simulations have been used to examine the adsorption of pyridine base molecules on the surface of zeolites, such as heulandite. These simulations identified different adsorption areas and showed how the orientation and adsorption characteristics of the pyridine molecules are influenced by the surface topology and the presence of functional groups.

In another application, Monte Carlo simulations were employed to investigate the adsorption and distribution of thiophene, a heterocyclic compound, on MCM-22 zeolite. These simulations provided adsorption isotherms and isosteric heats of adsorption, offering a detailed understanding of the thermodynamics of the adsorption process.

Furthermore, Monte Carlo simulations have been used to study the adsorption behavior of imidazo[4,5-b]pyridine derivatives on various metallic surfaces. These studies can estimate the affinity of these molecules to adsorb onto surfaces, which is crucial for applications such as corrosion inhibition. The simulations can determine the most stable adsorption geometries and calculate binding energies.

Table 3: Application of Monte Carlo Simulations in Adsorption Studies of Pyridine Derivatives

| Adsorbate | Adsorbent/Surface | Key Findings from Simulation |

|---|---|---|

| Pyridine and picolines | Heulandite (0 1 0) surface | Identification of two types of adsorption areas with different influences on molecular orientation. |

| Thiophene | MCM-22 zeolite | Determination of adsorption isotherms and isosteric heats of adsorption. |

| Imidazo[4,5-b]pyridine derivatives | Iron, copper, and aluminum surfaces | Estimation of adsorption affinity and identification of stable adsorption geometries. |

Biological and Biomedical Research Applications of 2 Aminopyridine 3 Carboxamide and Its Derivatives

Anti-Oncogenic Investigations

The structural framework of 2-aminopyridine-3-carboxamide is a key feature in the design of molecules targeting various cancer-related pathways. Researchers have successfully synthesized and evaluated numerous derivatives for their potential to inhibit cancer cell growth and proliferation through different mechanisms of action.

Research into this compound Derivatives as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its signaling pathway are crucial for tumor growth, invasion, and metastasis, making it a prominent target for cancer therapy. nih.gov A series of this compound derivatives have been specifically designed and synthesized to inhibit c-Met kinase. nih.govalljournals.cnresearchgate.net In one study, a bioisosteric replacement strategy was used to substitute heterocyclic moieties with an amide bond, leading to the exploration of structure-activity relationships (SAR) at various positions on the scaffold. nih.gov This research identified a particularly promising compound, (S)-24o, which demonstrated a c-Met half-maximal inhibitory concentration (IC₅₀) of 0.022 μM. nih.gov This compound was shown to inhibit the phosphorylation of c-Met in a dose-dependent manner in EBC-1 lung cancer cells. nih.gov

Molecular modeling studies, including 3D quantitative structure-activity relationship (QSAR) and molecular docking, have been employed to understand the binding modes of these inhibitors. nih.govnih.gov These studies revealed that interactions with key amino acid residues, such as Tyr1230 and Arg1208, through electrostatic and hydrogen bond interactions are vital for the inhibitory activity. nih.govnih.gov The insights gained from these computational models provide a rational basis for the future design of more potent and selective c-Met kinase inhibitors based on the 2-aminopyridine (B139424) scaffold. nih.govnih.gov

Studies on Aminopyridine Carboxamide Inhibitors of JNK Kinase Pathways

The c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family, are implicated in various cellular processes and have become a focus for inhibitor screening. researchgate.netijpsonline.commdpi.com Aminopyridine carboxamides have been identified as a potent class of JNK inhibitors. ijpsonline.comnih.govderpharmachemica.com Research has focused on exploring the structure-activity relationships of these compounds, particularly at the 5 and 6-positions of the aminopyridine ring, to enhance interactions with the kinase specificity and ribose-binding pockets. nih.gov

High-throughput screening initially identified an aminopyridine-based JNK inhibitor with an excellent kinase selectivity profile. acs.org Subsequent lead optimization, guided by X-ray crystallography and biochemical screening, led to the development of compounds with inhibitory potencies in the low double-digit nanomolar range and activity in whole-cell models. acs.org These optimized compounds exhibited over 1000-fold selectivity for JNK-1 and JNK-2 over other MAP kinases like ERK2 and p38. acs.org QSAR studies have also been conducted on aminopyridine carboxamide derivatives to delineate the structural requirements for JNK-2 inhibition, highlighting the importance of descriptors like dipole moment and hydrophobicity for activity. derpharmachemica.com

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines for Related Naphthyridine Derivatives

Naphthyridine compounds, which are structurally related to aminopyridines, have demonstrated significant biological activities, including anticancer effects. nih.govnih.govsemanticscholar.orgkjpp.net A number of naphthyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various human cancer cell lines. nih.govnih.govresearchgate.netsapub.org

In one study, a series of naphthyridine derivatives were tested against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.govnih.govsemanticscholar.org Several compounds showed greater potency than the reference drug, colchicine. nih.govsemanticscholar.org For instance, one compound demonstrated IC₅₀ values of 0.7 μM (HeLa), 0.1 μM (HL-60), and 5.1 μM (PC-3). nih.govnih.govsemanticscholar.org Quantitative structure-activity relationship (QSAR) modeling suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were crucial for cytotoxic activity. nih.govnih.govsemanticscholar.org Other research on 1,8-naphthyridine-3-carboxamide derivatives found that halogen-substituted compounds showed potent activity, with one derivative exhibiting an IC₅₀ of 0.41 μM against the MIAPaCa pancreatic cancer cell line. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Naphthyridine Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 16 | HeLa (Cervical Cancer) | 0.7 | nih.gov |

| Compound 16 | HL-60 (Leukemia) | 0.1 | nih.gov |

| Compound 16 | PC-3 (Prostate Cancer) | 5.1 | nih.gov |

| Compound 47 | MIAPaCa (Pancreatic Cancer) | 0.41 | researchgate.net |

| Compound 47 | K-562 (Leukemia) | 0.77 | researchgate.net |

| Compound 10c | MCF7 (Breast Cancer) | 1.47 | researchgate.net |

| Compound 8d | MCF7 (Breast Cancer) | 1.62 | researchgate.net |

Antimicrobial Agent Development

The 2-aminopyridine scaffold is a cornerstone in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens. Derivatives have shown promise against both bacterial and fungal strains.

Antibacterial Efficacy Studies of 2-Aminopyridine-Derived Scaffolds

Derivatives of 2-aminopyridine are recognized as effective antibacterial agents. nih.govnih.gov A multicomponent, one-pot reaction has been developed for the efficient synthesis of various substituted 2-amino-3-cyanopyridine (B104079) derivatives. nih.govnih.govbohrium.com The antibacterial activity of these synthesized compounds was evaluated against a panel of microorganisms. nih.govrsc.org

In one study, a specific 2-amino-3-cyanopyridine derivative (compound 2c) showed high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) value of 0.039 µg/mL. nih.govnih.govresearchgate.net However, this series of compounds showed no effect against Gram-negative bacteria or yeasts. nih.gov Another study synthesized a series of 2-aminopyridine amides and tested them against multi-drug resistant (MDR) Staphylococcus aureus strains. ccsenet.org Many of these compounds exhibited greater potency in inhibiting the growth of these resistant strains than the standard drug, vancomycin, suggesting they could be starting points for developing new MDR-S. aureus inhibitors. ccsenet.org Schiff base derivatives of 2-aminopyridine have also been synthesized and screened, with some compounds showing greater activity than standard drugs against S. aureus and E. coli. tandfonline.com

Table 2: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

| Compound/Derivative Type | Bacterial Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridine (2c) | S. aureus | MIC | 0.039 µg/mL | nih.gov, researchgate.net, nih.gov |

| 2-Amino-3-cyanopyridine (2c) | B. subtilis | MIC | 0.039 µg/mL | nih.gov, researchgate.net, nih.gov |

| 2-Aminopyridine Schiff Base (3h) | S. aureus | Activity | Greater than standard | tandfonline.com |

| 2-Aminopyridine Schiff Base (3j) | E. coli | Activity | Greater than standard | tandfonline.com |

Antifungal Activity Research of Related Compounds

In addition to antibacterial properties, pyridine-based compounds have been investigated for their antifungal potential. jocpr.com Novel pyridine (B92270) carboxamide derivatives bearing a diarylamine scaffold were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a validated target for fungicides. nih.gov

Bioassays of these compounds against eight plant pathogens revealed varying degrees of activity. nih.gov Notably, compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) showed a 76.9% inhibition rate against Botrytis cinerea, and compound 3g had an 84.1% inhibition rate against C. ambiens. nih.gov The activity of compound 3f against B. cinerea was comparable to the commercial fungicide thifluzamide, both in vitro and in vivo. nih.gov Enzymatic tests confirmed that compound 3f effectively inhibits SDH from B. cinerea, with an IC₅₀ value of 5.6 mg/L, validating its mechanism of action. nih.gov In other research, a pyridine-triazole-thione derivative (7 ) was identified as exceptionally active against the fungus Candida tenuis, with a MIC of 0.9 µg/mL. mdpi.com While some acridine (B1665455) derivatives, which share a planar heterocyclic structure, have shown antifungal activity, their efficacy is often dependent on their ability to accumulate within the fungal cells. mdpi.com

Antituberculosis Research with Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) as a Clinical Candidate

The global health threat of tuberculosis (TB), exacerbated by the rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), has spurred the search for novel therapeutics. Within this research landscape, imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as a particularly promising class of anti-TB agents. nih.govacs.org This scaffold is synthetically accessible and has demonstrated potent activity against various Mtb strains. nih.govacs.org

A notable clinical candidate from this class is Telacebec (Q203), which features the imidazo[1,2-a]pyridine-3-carboxamide core. rsc.orgcsfarmacie.cz Telacebec targets the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mtb, thereby disrupting the pathogen's energy metabolism. rsc.orgresearchgate.net This mechanism of action is distinct from many existing first-line TB drugs, making it a valuable candidate for combating resistant strains. nih.govcsfarmacie.cz

Research has highlighted the exceptional potency of IPAs. For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed minimum inhibitory concentrations (MIC₉₀) of ≤1 μM against both replicating and non-replicating Mtb strains. nih.gov Further structure-activity relationship (SAR) studies led to the development of compounds with even greater potency, with some exhibiting MIC values as low as 0.006 μM. researchgate.net One such derivative, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759), not only showed a low MIC (≤0.006 µM) but also demonstrated significant bactericidal activity in a mouse infection model, comparable to first-line drugs like isoniazid (B1672263) and rifampicin. plos.org

The encouraging preclinical data, including potent activity against MDR and XDR Mtb strains and favorable pharmacokinetic profiles, underscore the potential of imidazo[1,2-a]pyridine-3-carboxamides in the development of new and more effective tuberculosis treatments. nih.govacs.orgplos.org

Applications in Advanced Chemical Biology Probes

Development of RNA Structure Probing Reagents (e.g., 2-Aminopyridine-3-carboxylic Acid Imidazolide (B1226674), 2A3)

The intricate folding of RNA molecules is fundamental to their diverse biological functions. To elucidate these structures, chemical probes are employed to report on the local nucleotide environment. A significant advancement in this area is the development of 2-aminopyridine-3-carboxylic acid imidazolide (2A3), a derivative of this compound. researchgate.netnih.gov 2A3 is an electrophilic reagent designed for selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE), a powerful technique for mapping RNA secondary structure at single-nucleotide resolution. rndsystems.commedkoo.com

2A3 functions by acylating the 2'-hydroxyl group of the ribose backbone in structurally flexible or single-stranded regions of an RNA molecule. rndsystems.commedkoo.com These modified sites are then identified through a process called mutational profiling (MaP), where the chemical adduct causes the reverse transcriptase enzyme to introduce mutations during cDNA synthesis. rug.nlspringernature.com

Compared to its predecessors, such as N-methylisatoic anhydride (B1165640) (NMIA) and 1-methyl-7-nitroisatoic anhydride (1M7), 2A3 exhibits superior properties for in vivo applications. nih.govtocris.com It demonstrates enhanced cell permeability, allowing for efficient probing of RNA structures within living cells, including both gram-positive and gram-negative bacteria. rndsystems.commedkoo.com This has led to more accurate structural predictions for RNA molecules in their native cellular context. researchgate.net The development of 2A3 represents a key innovation in chemical biology, providing researchers with a more robust tool to investigate the structural dynamics of RNA. medchemexpress.comgrafiati.com

Mechanistic Interrogation of Biomolecular Interactions using SHAPE-MaP Techniques

The combination of the 2A3 probe with mutational profiling (SHAPE-MaP) has become a robust method for the mechanistic interrogation of biomolecular interactions, particularly those involving RNA. researchgate.netnih.gov SHAPE-MaP provides quantitative, nucleotide-resolution data on RNA flexibility, which can reveal changes in structure upon binding to proteins or other molecules. springernature.comnih.gov

In a typical SHAPE-MaP experiment, differences in the reactivity of nucleotides between a free RNA and an RNA in a complex (e.g., a ribonucleoprotein, or RNP) are measured. nih.gov Regions of the RNA that become protected from 2A3 modification upon protein binding are identified as interaction sites. nih.gov This approach allows for the mapping of protein footprints on RNA with high precision. nih.gov The quantitative nature of SHAPE-MaP, which includes the calculation of standard errors for reactivity measurements, enables the statistically significant detection of these structural changes. nih.gov

This technique has been successfully applied to study various RNP complexes in living cells, validating its ability to define true interaction sites. nih.gov For example, it has been used to analyze the structure of viral genomes, such as HIV-1, and to investigate RNA-small molecule interactions. researchgate.netacs.org The high signal-to-noise ratio and accuracy of 2A3-based SHAPE-MaP provide a powerful tool for understanding the structural basis of RNA function and its regulation through interactions with other biomolecules. researchgate.nettocris.com The data generated can be used to build and refine models of RNA secondary and tertiary structures, offering critical insights into their biological roles. springernature.comacs.org

Emerging Therapeutic Research Avenues for Related Compounds

Anti-inflammatory and Analgesic Properties of N-Pyridylbenzothiazine-3-carboxamides

Derivatives of carboxamides featuring a pyridine ring have shown potential in the development of new anti-inflammatory and analgesic agents. Research into 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, a structurally related class of compounds, has identified promising analgesic properties. nih.gov In studies using a thermal tail-flick test in rats, certain N-aryl substituted derivatives of this scaffold demonstrated significant oral analgesic activity, in some cases exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam (B1676189) and piroxicam (B610120) at the same dose. nih.gov

The anti-inflammatory potential of amide-containing compounds is also an active area of investigation. For example, some benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, by targeting the transcription factor NF-κB. nih.gov This mechanism is a cornerstone of many anti-inflammatory responses. While not directly involving this compound, these findings for structurally related benzamides and other carboxamides highlight a potential therapeutic avenue for this chemical class. nih.govmdpi.com The exploration of pyridine-containing carboxamides for their dual analgesic and anti-inflammatory effects continues to be a promising area of medicinal chemistry research. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase inhibitors derived from aminopyridines)

Aminopyridine derivatives are being explored as inhibitors of various enzymes with therapeutic relevance. One such area of focus is the development of α-glucosidase inhibitors for the management of type 2 diabetes. tandfonline.com α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine. Its inhibition can help to control post-prandial hyperglycemia.

Several studies have synthesized and evaluated aminopyridine-based compounds for their α-glucosidase inhibitory activity. For instance, a series of thiourea (B124793) derivatives incorporating a 3-aminopyridin-2(1H)-one scaffold were synthesized and tested. mdpi.comnih.gov Among these, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated potent inhibitory activity against α-glucosidase, with an IC₅₀ value of 9.77 mM, which was superior to the standard drug acarbose (B1664774) (IC₅₀ = 11.96 mM) under the study's conditions. mdpi.comnih.gov Another study on aminopyridine-based thiourea derivatives identified a compound with an IC₅₀ of 24.62 ± 0.94 μM, highlighting the potential for potent inhibition from this chemical class. rsc.orgresearchgate.net

These findings suggest that the aminopyridine scaffold can serve as a valuable starting point for designing novel and effective α-glucosidase inhibitors. tandfonline.comrsc.org Beyond α-glucosidase, aminopyridine derivatives have also been investigated as inhibitors for other enzymes, such as c-Jun N-terminal kinases (JNK) and BACE1, indicating the broad applicability of this chemical motif in enzyme inhibition studies. nih.govnih.gov

Advanced Spectroscopic and Analytical Research Techniques in 2 Aminopyridine 3 Carboxamide Studies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in elucidating the molecular structure and intermolecular interactions of 2-aminopyridine-3-carboxamide and its derivatives.

In studies of related aminopyridine compounds, FT-IR and FT-Raman spectroscopy have been effectively used to identify characteristic vibrational modes. For instance, in 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine, a complete vibrational assignment was achieved by combining experimental spectra with theoretical calculations using Density Functional Theory (DFT). core.ac.uk The C-N stretching vibrations for aromatic amines are typically observed in the range of 1382-1266 cm⁻¹. core.ac.uk For 2-aminopyridine (B139424), the C=C stretching vibrations have been assigned to peaks at 1684 cm⁻¹ and 1617 cm⁻¹. researchgate.net

The FT-IR spectra of 2-amino-5-methylpyridine (B29535) show N-H stretching vibrations around 3444 and 3335 cm⁻¹. researchgate.net When complexed with copper(II), shifts in these bands indicate coordination of the amino group to the metal center. researchgate.net Similarly, in metal-organic frameworks involving 2-aminopyridine, FT-IR is used to confirm the structure by observing characteristic bands for the organic linker and the absence of free ligand. mdpi.com For instance, the symmetric and asymmetric oscillation modes of the COO⁻ bond in a terephthalate (B1205515) linker are seen around 1445 cm⁻¹ and 1501 cm⁻¹, respectively. mdpi.com

The PubChem database provides FT-IR and FT-Raman spectra for this compound, recorded on Bruker instruments, which serve as valuable reference data for further studies. nih.gov

Table 1: Selected Vibrational Frequencies for Aminopyridine-Related Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| 2-Aminopyridine | C=C stretching | 1684, 1617 | FT-IR | researchgate.net |

| 2-Amino-5-methylpyridine | N-H stretching | 3444, 3335 | FT-IR | researchgate.net |

| Aromatic Amines | C-N stretching | 1382-1266 | FT-IR | core.ac.uk |

| Fe₂Ni-BDC MOF | COO⁻ symmetric stretching | 1445 | Raman | mdpi.com |

| Fe₂Ni-BDC MOF | COO⁻ asymmetric stretching | 1501 | Raman | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation and conformational analysis of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For example, in the study of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, were crucial for detailed structural determination. nih.gov The observation of specific signals, such as keto carbons in the ¹³C NMR spectra and distinct proton resonances in the ¹H NMR, allowed for the unambiguous characterization of the molecules. nih.gov

In the context of drug discovery, NMR is used to study the interaction of aminopyridine-based inhibitors with their target proteins. Saturation Transfer Difference (STD) NMR experiments have been used to map the binding epitopes of 2-aminopyridine with bovine serum albumin (BSA), revealing which parts of the molecule are in close contact with the protein. researchgate.net Diffusion Ordered Spectroscopy (DOSY) NMR can further complement these studies by measuring changes in the diffusion coefficients of the ligand upon binding to a larger protein molecule. researchgate.net

Conformational analysis of complex molecules containing the aminopyridine carboxamide scaffold, such as the VEGFR-2 inhibitor Motesanib, relies on NMR data in conjunction with computational modeling. brieflands.com By comparing experimental NMR data with theoretical calculations, researchers can determine the preferred conformation of the molecule in solution. brieflands.com

X-ray Diffraction Studies for Solid-State Structure Determination and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on bond lengths, bond angles, and crystal packing of this compound and its analogs.

Studies on the related 2-aminopyridine-3-carboxylic acid have revealed a zwitterionic structure in the solid state, where the carboxylic proton transfers to the pyridine (B92270) nitrogen atom. iaea.org This leads to the formation of intermolecular hydrogen bonds that dictate the crystal packing. iaea.org The crystal structure of 2-amino-3-carboxypyridin-1-ium iodide hemihydrate has also been determined, showing a monoclinic crystal system. researchgate.net

In the context of coordination chemistry, single-crystal X-ray diffraction has been used to characterize copper(II) complexes with 2-aminopyridine, revealing both dinuclear "paddle-wheel" structures and mononuclear complexes. rsc.org For instance, the crystal structure of Cu₂(O₂CC₇H₁₅)₄(C₅H₆N₂)₂ was determined to be monoclinic. rsc.org Similarly, the crystal structures of silver(I) complexes with 2-amino-3-methylpyridine (B33374) have been elucidated, showing distorted trigonal and polymeric structures. mdpi.com

Analysis of the Cambridge Structural Database has shown that the 2-aminopyridine and carboxylic acid moieties frequently form supramolecular heterosynthons through hydrogen bonding, which is a key aspect of their crystal engineering. nih.gov

Table 2: Crystallographic Data for 2-Aminopyridine Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2-amino-3-carboxypyridin-1-ium iodide hemihydrate | Monoclinic | P2/n | researchgate.net |

| Cu₂(O₂CC₇H₁₅)₄(C₅H₆N₂)₂ | Monoclinic | Not Specified | rsc.org |

| Ag(I) complex with 2-amino-4-methylbenzothiazole | Monoclinic | P21/c | mdpi.com |

| Ag(I) complex with 2-amino-3-methylpyridine | Orthorhombic | P212121 | mdpi.com |

Electrochemical Investigations in Redox Chemistry of Related Copper(II) Complexes

The electrochemical behavior of copper(II) complexes involving ligands related to this compound has been investigated, primarily using cyclic voltammetry (CV), to understand their redox properties. These studies are crucial for applications in catalysis and bioinorganic chemistry.

Research on mixed-ligand copper(II) complexes with 2-aminopyridine-3-carboxylic acid and various diimines has shown that the complexes undergo a quasi-reversible, diffusion-controlled, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. researchgate.net The redox potentials are influenced by the nature of the secondary ligand and the solvent. researchgate.net In some cases, the electrochemical process follows an EC mechanism, where a chemical step follows the initial electron transfer. researchgate.net

The electrochemical behavior of these copper complexes is often studied in non-aqueous solvents like DMSO and DMF, with a supporting electrolyte such as NaClO₄. researchgate.net The geometry of the complex, which can be square-pyramidal in the solid state and distort to octahedral in coordinating solvents, also plays a role in its redox properties. researchgate.net The anticancer activity of some copper(II) complexes is thought to be related to their redox reactions with physiological reductants, making these electrochemical studies particularly relevant. mdpi.com

Table 3: Redox Potentials of Related Copper(II) Complexes

| Complex | Redox Couple | E⁰' (V vs. SCE) | Technique | Reference |

| [Cu(bipy)(gly)]Cl·1.5H₂O | Cu²⁺/Cu⁺ | -0.095 ± 0.005 | CV | researchgate.net |

| [Cu(bipy)(ala)]Cl·1.5H₂O | Cu²⁺/Cu⁺ | -0.095 ± 0.005 | CV | researchgate.net |

| [Cu(bipy)(val)]Cl·3H₂O | Cu²⁺/Cu⁺ | -0.095 ± 0.005 | CV | researchgate.net |

| [Cu(bipy)(ser)]Cl·H₂O | Cu²⁺/Cu⁺ | -0.095 ± 0.005 | CV | researchgate.net |

Emerging Research Directions and Future Perspectives for 2 Aminopyridine 3 Carboxamide

Rational Design and Synthesis of Next-Generation Therapeutics

The rational design of new drugs based on the 2-aminopyridine-3-carboxamide core involves a deep understanding of its structure-activity relationships (SAR). nih.gov By systematically modifying the scaffold and observing the effects on biological activity, researchers can identify key chemical features responsible for therapeutic efficacy. For instance, a series of 2-aminopyridinecarboxamide-based inhibitors were synthesized and tested against human recombinant IKK-2, an enzyme involved in inflammatory processes. nih.gov This study identified 2-amino-5-chloropyridine-4-carboxamides as particularly potent inhibitors with enhanced cellular activity, highlighting the importance of specific substitutions on the pyridine (B92270) ring. nih.gov

Another area of focus is the development of inhibitors for enzymes like c-Jun N-terminal kinases (JNKs), which are implicated in conditions such as type 2 diabetes. researchgate.net Aminopyridine-based compounds have shown promise as JNK inhibitors. researchgate.net Similarly, derivatives of 2-aminopyridine (B139424) have been designed and synthesized as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target in colorectal carcinoma. nih.gov Modifications of a lead inhibitor, GNE6640, resulted in new compounds with significant USP7 inhibitory activity. nih.gov

The synthesis of these next-generation therapeutics often involves multi-step processes. For example, the synthesis of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, relevant for treating fibrodysplasia ossificans progressiva, has been achieved through sequential Suzuki coupling reactions. acs.org This method allows for the controlled introduction of various aryl groups to build a library of compounds for screening. acs.org

Table 1: Examples of Rationally Designed this compound Derivatives and Their Targets

| Derivative Class | Target | Therapeutic Area | Key Synthetic Strategy |

| 2-Amino-5-chloropyridine-4-carboxamides | IKK-2 | Anti-inflammatory | Systematic substitution |

| Aminopyridine carboxamides | JNK-1 | Type 2 Diabetes | Docking-based design |

| 2-Aminopyridine derivatives | USP7 | Colorectal Carcinoma | Lead compound modification |

| 3,5-Diaryl-2-aminopyridines | ALK2 | Fibrodysplasia Ossificans Progressiva | Suzuki coupling |

This table provides a summary of rationally designed derivatives based on the this compound scaffold, their biological targets, potential therapeutic applications, and the synthetic approaches used.

Integration of Computational and Experimental Methodologies for Compound Optimization

The optimization of this compound derivatives is increasingly driven by a synergistic approach that combines computational modeling with experimental validation. chemrevlett.comcmjpublishers.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are pivotal in the early stages of drug discovery. researchgate.netchemrevlett.comnih.gov These methods allow for the prediction of biological activity and the elucidation of binding modes at the molecular level, thereby reducing the time and cost associated with synthesizing and testing new compounds. cmjpublishers.com

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For example, 2D and 3D-QSAR studies have been successfully applied to aminopyridine carboxamide inhibitors of JNK-1. researchgate.netnih.gov These models help in identifying the key structural and chemical features that govern the inhibitory potency of these compounds. nih.gov By analyzing the contour maps generated from these models, researchers can design new derivatives with potentially enhanced activity before their actual synthesis. rsc.org

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique was used to understand the binding of 54 different aminopyridine carboxamides to the active site of JNK-1, providing a reliable basis for the 3D-QSAR model. nih.gov The insights gained from docking and QSAR can then be used to guide the synthesis of more potent and selective inhibitors. nih.gov

The predictive power of these in silico methods is validated and refined through experimental testing. chemrevlett.com For instance, newly designed imidazo[4,5-b]pyridine derivatives, identified through virtual screening, were synthesized and their binding modes with the target protein were confirmed through experimental assays. nih.gov This iterative cycle of computational design, synthesis, and experimental evaluation is crucial for the efficient optimization of drug candidates.

Table 2: Computational and Experimental Synergy in Drug Design

| Methodology | Application | Outcome |

| QSAR | Predicting the bioactivities of JNK2 inhibitors based on 2-aminopyridine structures. rsc.org | Creation of validated models to guide the design of novel, more potent inhibitors. rsc.org |

| Molecular Docking | Determining the binding conformation of aminopyridine carboxamides in the JNK-1 active site. nih.gov | Provided a conformational alignment for a highly predictive 3D-QSAR model. nih.gov |

| Virtual Screening | Identifying new imidazo[4,5-b]pyridine derivatives with potential anticancer activity. nih.gov | Design of 10 new compounds with higher predicted activity. nih.gov |

| ADMET Prediction | Evaluating the pharmacokinetic properties of designed pyridine derivatives. chemrevlett.comnih.gov | Identification of compounds with favorable drug-like properties. chemrevlett.comnih.gov |

This table illustrates how different computational and experimental techniques are integrated to optimize compounds based on the this compound scaffold.

Green Chemistry Approaches in this compound Synthesis and Derivatives

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals. These principles aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. nih.gov For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored, including one-pot multicomponent reactions and microwave-assisted synthesis. nih.govnih.govnih.gov

One-pot multicomponent reactions are highly efficient as they combine multiple synthetic steps into a single operation, reducing solvent usage, reaction time, and waste generation. nih.gov A notable example is the one-pot, four-component reaction for synthesizing novel pyridine derivatives under microwave irradiation, which offers excellent yields, pure products, and short reaction times. nih.govacs.org